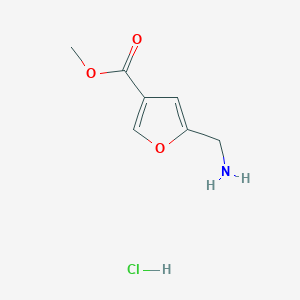

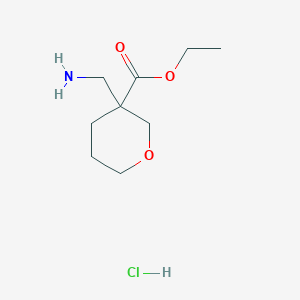

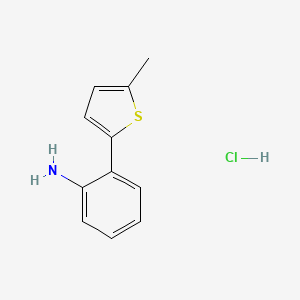

![molecular formula C9H9N3O2 B1435872 Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate CAS No. 32704-60-2](/img/structure/B1435872.png)

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Descripción general

Descripción

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the CAS Number: 32704-60-2 . It has a molecular weight of 191.19 and its IUPAC name is this compound . The physical form of this compound is a powder .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 131-133°C . It is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

A novel synthesis method for ethyl imidazo[1,5-a]pyrimidine derivatives utilizes Cu-catalyzed aerobic oxidative conditions, showcasing a unique activation mode of ethyl tertiary amines. This method is noted for its broad substrate scope and functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Another research outlines a convenient synthesis pathway for novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, indicating potential biological activity (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

Chemical Structure and Molecular Interaction

Studies have also focused on the detailed chemical structure and molecular interactions, such as in the title compound ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate. This compound demonstrates an essentially planar imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine ring system, with weak intermolecular C—H⋯O interactions stabilizing the crystal packing (Deng, Cao, Cai, Li, & Chen, 2010).

Biological Applications and Synthesis of Derivatives

The synthesis and biological evaluations of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, achieved through Michael addition/intramolecular cyclization, represent another key application, focusing on the incorporation of ethyl 4,4,4-trifluorobut-2-ynate for C–O bond activation (Jismy, Akssira, Knez, Guillaumet, Gobec, & Abarbri, 2019). Moreover, ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate has been synthesized, with its molecular structure featuring nearly coplanar fused rings and weak intra- and intermolecular C—H⋯O interactions, demonstrating the compound's complex chemical behavior (Hu, Zhu, & Chen, 2007).

Safety and Hazards

Direcciones Futuras

While the future directions for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate are not explicitly mentioned in the search results, imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . This suggests potential future research directions in these areas.

Mecanismo De Acción

Target of Action

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a structural analog (isostere) of purine bases, such as adenine and guanine . It has been evaluated and used as a nonbenzodiazepine GABA receptor agonist, p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis, and as an antibacterial agent .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) .

Biochemical Pathways

The activation of NF-kappaB through the process of phosphorylation affects several biochemical pathways . These pathways are crucial for cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Result of Action

The activation of NF-kappaB by this compound can lead to various molecular and cellular effects . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Análisis Bioquímico

Biochemical Properties

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors, and antibacterial agents . These interactions are primarily driven by the structural similarity of this compound to purine bases, allowing it to bind to active sites on enzymes and receptors, thereby modulating their activity.

Cellular Effects

This compound has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can induce apoptosis in certain cell lines, as evidenced by nuclear condensation and fragmentation at specific concentrations . Additionally, this compound has been shown to affect cell signaling pathways by interacting with key proteins and enzymes involved in these processes, leading to alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes and receptors, thereby modulating their activity. For example, this compound has been shown to interact with p38 mitogen-activated protein kinase inhibitors, leading to the inhibition of this enzyme and subsequent changes in cellular signaling pathways . Additionally, this compound can induce changes in gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under normal storage conditions, but its activity can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have threshold effects, with low doses leading to minimal changes in cellular function, while higher doses can induce significant alterations in gene expression, cell signaling pathways, and metabolic activity . At very high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and RNA, thereby affecting gene expression and transcriptional regulation.

Propiedades

IUPAC Name |

ethyl imidazo[1,5-a]pyrimidine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAACGYHXZZHSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

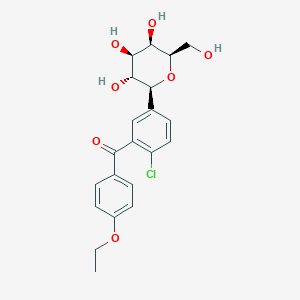

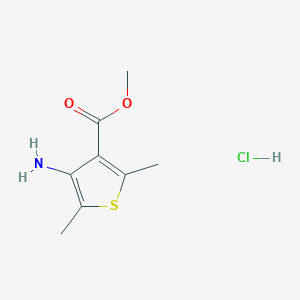

![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)

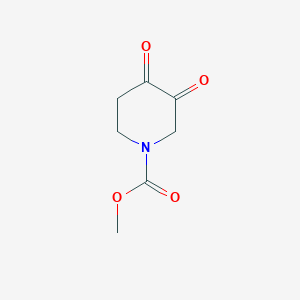

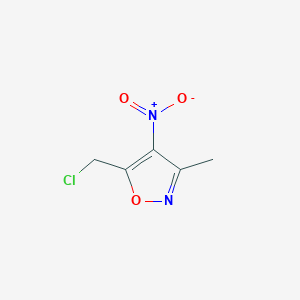

![Methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B1435790.png)

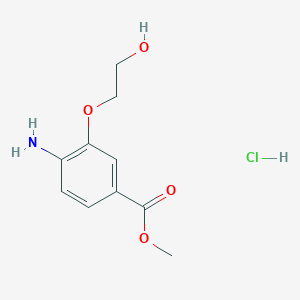

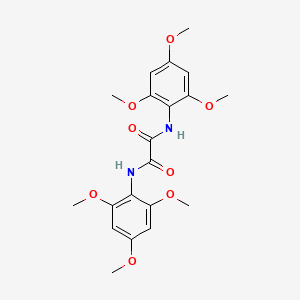

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)

![Pyrazolo[1,5-a]pyrazine-4-carboxylic acid](/img/structure/B1435810.png)